molecular formula C16H22FN3O3 B2918929 3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1396857-45-6

3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2918929
CAS No.: 1396857-45-6
M. Wt: 323.368
InChI Key: YYLZYEACJIUHRO-UHFFFAOYSA-N
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Description

3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl ring substituted with an ethylureido group and a fluorophenyl carbamate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate typically involves the reaction of cyclohexylamine with ethyl isocyanate to form the ethylureido intermediate. This intermediate is then reacted with 4-fluorophenyl chloroformate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Phenethylureido)cyclohexyl (4-fluorophenyl)carbamate
  • 3-(3-(m-Tolyl)ureido)cyclohexyl (4-fluorophenyl)carbamate

Uniqueness

3-(3-Ethylureido)cyclohexyl (4-fluorophenyl)carbamate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

[3-(ethylcarbamoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-2-18-15(21)19-13-4-3-5-14(10-13)23-16(22)20-12-8-6-11(17)7-9-12/h6-9,13-14H,2-5,10H2,1H3,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLZYEACJIUHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1CCCC(C1)OC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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